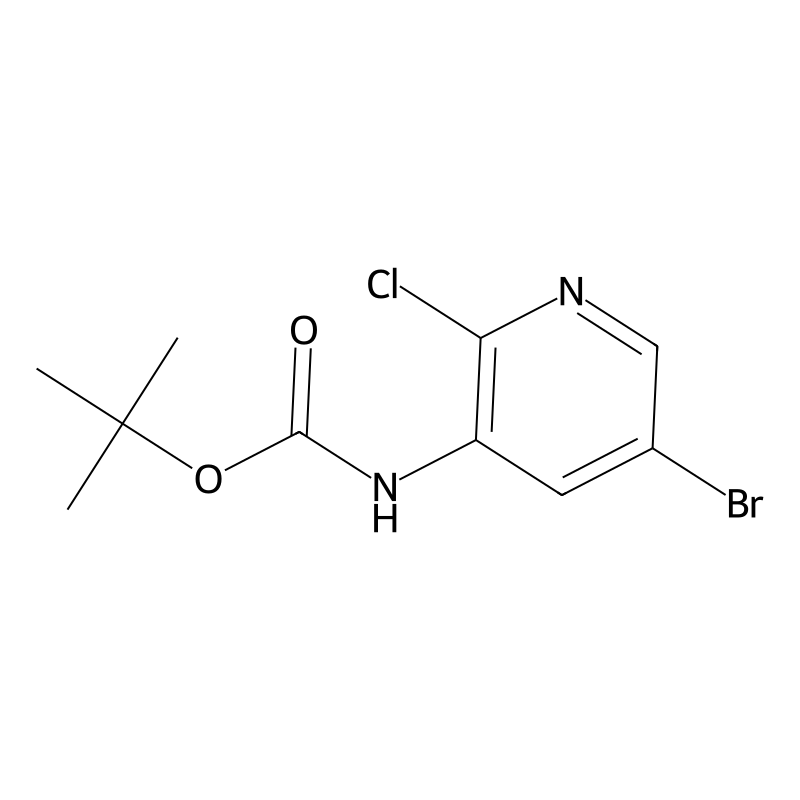tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can glean from its structure:
Pyridine Scaffold
The molecule contains a pyridine ring, a common heterocyclic aromatic structure found in many biologically active molecules []. This suggests potential for the compound to interact with biological targets.
Functional Groups
The presence of a bromine and chlorine atom on the pyridine ring might contribute to the molecule's reactivity and potential for forming bonds with other molecules. The tert-butyl group (C(CH3)3) is a protecting group commonly used in organic synthesis [].
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C₁₀H₁₂BrClN₂O₂ and a molecular weight of 307.57 g/mol. It is categorized under carbamates, which are esters or salts of carbamic acid. This compound features a tert-butyl group attached to a pyridine ring that has both bromine and chlorine substituents. Its structure can be represented as follows:
- CAS Number: 193888-15-2
- Synonyms: 3-(BOC-Amino)-5-bromo-2-chloropyridine, tert-Butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate.
The presence of halogens (bromine and chlorine) in its structure suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .
As information on this specific compound is limited, it's best to handle it with caution assuming similar properties to other halogenated aromatic compounds. Here are some general safety considerations:
- Potential Toxicity: Halogenated aromatic compounds can have various toxic effects. Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
- Flammability: Likely low flammability, but proper handling procedures for organic compounds should be followed.
- Reactivity: May react with strong acids or bases.
- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Decomposition: Under certain conditions, carbamates can decompose to release isocyanates, which can further react with amines or alcohols.
- Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form the corresponding amine and carbon dioxide.
These reactions are important for its application in synthetic organic chemistry .
Compounds similar to tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate have been studied for their biological activities, particularly in pharmacology. The presence of the pyridine ring and halogen substituents may enhance its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest potential applications in:
- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties: Some derivatives exhibit cytotoxic effects on cancer cell lines.
- Enzyme Inhibition: Compounds with similar structures have been noted for their ability to inhibit specific enzymes, suggesting possible therapeutic applications .
The synthesis of tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate typically involves several steps:
- Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be synthesized through cyclization reactions.
- Halogenation: The introduction of bromine and chlorine can be achieved via electrophilic aromatic substitution using brominating and chlorinating agents.
- Carbamoylation: The final step involves reacting the halogenated pyridine with tert-butyl carbamate or its derivatives to form the desired product.
These steps may vary based on specific laboratory conditions and desired purity levels .
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate has potential applications in various fields:
- Pharmaceutical Development: As a building block in drug synthesis, particularly for compounds targeting bacterial infections or cancer.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests.
- Research Reagents: Utilized in organic synthesis as an intermediate for further functionalization .
Interaction studies involving tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate focus on its binding affinity to biological targets. These studies typically employ techniques such as:
- Molecular Docking: To predict how this compound interacts with target proteins or enzymes.
- In Vitro Assays: To evaluate its biological activity against specific cell lines or microbial strains.
- Structure-Activity Relationship Studies: To understand how modifications to the structure influence activity.
Such studies are crucial for elucidating its mechanism of action and optimizing its properties for therapeutic use .
Several compounds share structural similarities with tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate, which may highlight its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 | 0.86 |
| tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 748812-61-5 | 0.82 |
| tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | 1207175-73-2 | 0.82 |
| tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | 153747-97-8 | 0.81 |
The unique combination of bromine and chlorine substituents on the pyridine ring sets this compound apart from others in terms of potential reactivity and biological activity, making it a valuable candidate for further research .








